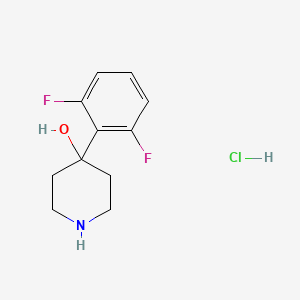4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride
CAS No.: 1803595-27-8
Cat. No.: VC2868269
Molecular Formula: C11H14ClF2NO
Molecular Weight: 249.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803595-27-8 |
|---|---|
| Molecular Formula | C11H14ClF2NO |
| Molecular Weight | 249.68 g/mol |
| IUPAC Name | 4-(2,6-difluorophenyl)piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H13F2NO.ClH/c12-8-2-1-3-9(13)10(8)11(15)4-6-14-7-5-11;/h1-3,14-15H,4-7H2;1H |
| Standard InChI Key | IVDUAGLKQVQYQX-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C2=C(C=CC=C2F)F)O.Cl |
| Canonical SMILES | C1CNCCC1(C2=C(C=CC=C2F)F)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride is identified by the CAS registry number 1803595-27-8 . The compound features a piperidin-4-ol moiety with a 2,6-difluorophenyl substituent at the 4-position, forming a tertiary alcohol structure. The molecule exists as the hydrochloride salt, which affects its solubility and stability characteristics.
Molecular Representations
The compound can be represented through various notations used in chemical databases and literature:
| Representation Type | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₂NO·HCl or C₁₁H₁₄ClF₂NO |
| Molecular Weight | 249.68 g/mol |
| SMILES | c1cc(c(c(c1)F)C2(CCNCC2)O)F.Cl |
| InChI | InChI=1S/C11H13F2NO.ClH/c12-8-2-1-3-9(13)10(8)11(15)4-6-14-7-5-11;/h1-3,14-15H,4-7H2;1H |
| InChIKey | IVDUAGLKQVQYQX-UHFFFAOYSA-N |
The compound features a piperidine ring with a hydroxyl group and a 2,6-difluorophenyl substituent at the 4-position, with the nitrogen protonated to form the hydrochloride salt .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride is essential for its proper handling, storage, and application in various research contexts.
Analytical Characterization
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior. Predicted collision cross section (CCS) values for various adducts of the related structure have been reported as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 214.10381 | 148.4 |
| [M+Na]+ | 236.08575 | 158.9 |
| [M+NH4]+ | 231.13035 | 156.7 |
| [M+K]+ | 252.05969 | 150.8 |
| [M-H]- | 212.08925 | 148.4 |
| [M+Na-2H]- | 234.07120 | 155.1 |
| [M]+ | 213.09598 | 149.8 |
| [M]- | 213.09708 | 149.8 |
These values provide insight into the compound's behavior during mass spectrometric analysis and can be valuable for identification and characterization purposes .
Applications and Research Uses
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride has several potential applications in chemical and pharmaceutical research.
Chemical Synthesis Applications
The compound serves as a valuable intermediate in chemical synthesis pathways. Its unique structural features, particularly the 2,6-difluorophenyl moiety and the tertiary alcohol at the 4-position of the piperidine ring, make it useful for creating more complex molecules .
Pharmaceutical Research
In pharmaceutical contexts, the compound is primarily used for research purposes. It may serve as a precursor in medicinal chemistry for developing compounds with specific biological activities. Additionally, it has been identified as a potential pharmaceutical impurity that requires monitoring during drug development and quality control processes .
| Target Concentration | Amount of Compound |
|---|---|
| 1 mM | 4.005 mL per 1 mg |
| 5 mM | 0.801 mL per 1 mg |
| 10 mM | 0.4005 mL per 1 mg |
Related Compounds and Structural Analogs
Understanding the structural relationships between 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride and similar compounds provides valuable context for its potential applications and properties.
Fluorophenyl Piperidine Derivatives
A related compound, 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (CAS: 3888-65-1), shares structural similarities but differs in the position of the fluorine substituent on the phenyl ring. This compound has documented uses as an intermediate in the synthesis of antipsychotic and neuroprotective agents such as haloperidol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume